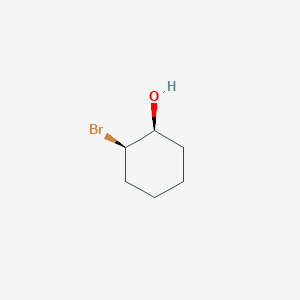

cis-2-Bromocyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-2-Bromocyclohexanol, also known as this compound, is a useful research compound. Its molecular formula is C6H11BrO and its molecular weight is 179.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Cis-2-Bromocyclohexanol has the molecular formula C6H11BrO and a molecular weight of 179.05 g/mol. Its structure features a cyclohexane ring with a bromine atom and a hydroxyl group positioned at the second carbon atom, making it a chiral compound. The stereochemistry of this compound is crucial for its reactivity and interactions in various chemical processes.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to be used in the production of optically active substances, which are essential for developing drugs with specific biological activities. For instance, it can be utilized in synthesizing bromohydrins through electrophilic bromination reactions, which are pivotal in pharmaceutical chemistry .

Catalytic Applications

The compound is also employed in catalytic asymmetric bromination processes. Research has demonstrated that this compound can facilitate the formation of optically active bromohydrins when used as a catalyst with other reagents such as N-bromobenzamide . This application is particularly valuable in synthesizing complex organic molecules where chirality is a key factor.

Table 1: Summary of Catalytic Applications

Conformational Studies

This compound has been extensively studied for its conformational behavior using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations. These studies have shown that solvent effects significantly influence the conformational equilibrium of this compound. For example, low-temperature NMR experiments indicate that the presence of different solvents can shift the equilibrium between axial and equatorial conformers, impacting its reactivity .

Table 2: Conformational Analysis Findings

| Solvent Type | Equilibrium Shift | Observations |

|---|---|---|

| Dichloromethane | Predominantly equatorial | >90% population favoring equatorial conformer |

| Methanol | Similar trends observed | Consistent with theoretical predictions |

Enzymatic Applications

Recent studies have highlighted the potential for enzymatic transformations involving this compound. Lipases have been employed to resolve stereoisomers of halocycloalkanols via transesterification reactions, achieving high enantioselectivities . This enzymatic approach is beneficial for producing pure enantiomers required in pharmaceutical applications.

Eigenschaften

CAS-Nummer |

16536-57-5 |

|---|---|

Molekularformel |

C6H11BrO |

Molekulargewicht |

179.05 g/mol |

IUPAC-Name |

(1S,2R)-2-bromocyclohexan-1-ol |

InChI |

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |

InChI-Schlüssel |

AAMCLCZHZXKWRV-RITPCOANSA-N |

SMILES |

C1CCC(C(C1)O)Br |

Isomerische SMILES |

C1CC[C@H]([C@H](C1)O)Br |

Kanonische SMILES |

C1CCC(C(C1)O)Br |

Synonyme |

Bromocyclohexanol, Cis-2- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.